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Compound of Interest

Compound Name: Ozanimod hcl

Cat. No.: B15286815

An In-depth Technical Guide to the Initial Synthesis and Characterization of Ozanimod
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and
characterization of ozanimod hydrochloride, a sphingosine-1-phosphate (S1P) receptor
modulator. The information is compiled from publicly available scientific literature and
regulatory documents, offering insights into its chemical synthesis, physicochemical properties,
and mechanism of action.

Introduction

Ozanimod is a potent and selective agonist of the sphingosine-1-phosphate receptor subtypes
1 (S1P1) and 5 (S1Ps).[1] Its hydrochloride salt is the active pharmaceutical ingredient in
approved medications for the treatment of relapsing forms of multiple sclerosis and ulcerative
colitis.[2][3] By modulating S1P receptors, ozanimod prevents the egress of lymphocytes from
lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous
system and the gastrointestinal tract.[4] This guide details the foundational chemistry and
analytical characterization of this significant therapeutic agent.

Chemical Synthesis
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The synthesis of ozanimod hydrochloride typically involves a convergent approach, combining
an "eastern" fragment (a chiral aminoindane derivative) and a "western" fragment (a substituted
benzonitrile) to form a central 1,2,4-oxadiazole ring.[5]

Synthetic Scheme

A commonly cited synthetic route is outlined below. This process has been refined to improve
efficiency, with newer methods reporting an overall yield of 55% in five steps, a significant
improvement over the initial patented route's 23% yield in eight steps.[6]

Experimental Workflow for Ozanimod Synthesis
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Caption: A workflow diagram illustrating the key stages in the synthesis of ozanimod
hydrochloride.

Experimental Protocols

While detailed, step-by-step protocols with precise quantities and reaction conditions are
proprietary, the key transformations are described below.

Step 1: Preparation of the Eastern Fragment (Amidoxime) The synthesis begins with the
protection of the ketone group of 4-cyano indanone as a cyclic ketal, which proceeds in a 62%
yield.[5] The resulting ketal is then treated with hydroxylamine hydrochloride to afford the
amidoxime eastern fragment in quantitative yield.[5]

Step 2: Coupling of Eastern and Western Fragments The western fragment, 3-cyano-4-
isopropoxybenzoic acid, is activated with a coupling agent such as 1,1'-carbonyldiimidazole
(CDI).[5] This activated species is then reacted with the eastern fragment to form the central
1,2,4-oxadiazole ring.[5]

Step 3: Deprotection and Imine Formation The ketal protecting group on the oxadiazole
intermediate is removed to yield the corresponding ketone in 76% yield from the carboxylic
acid.[5] This ketone is subsequently condensed with 2-aminoethanol under Dean-Stark
conditions to form an imine intermediate in 96% yield.[5]

Step 4: Asymmetric Reduction and Salt Formation The crucial chiral center is introduced via an
asymmetric transfer hydrogenation of the imine. This reaction is catalyzed by a chiral ruthenium
complex, yielding ozanimod base with high enantiomeric excess.[5] Finally, treatment with
methanolic hydrochloric acid affords ozanimod hydrochloride in excellent yield.[5]

Characterization of Ozanimod Hydrochloride

A thorough characterization of ozanimod hydrochloride has been performed to confirm its
identity, purity, and physicochemical properties.

Physicochemical Properties

The fundamental physicochemical properties of ozanimod hydrochloride are summarized in the
table below.
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Property Value Reference

5-(3-{(1S)-1-[(2-
hydroxyethyl)amino]-2,3-
) dihydro-1H-inden-4-yl}-1,2,4-
Chemical Name ] [7]
oxadiazol-5-yl)-2-[(propan-2-
yl)oxy]benzonitrile,

monohydrochloride

Molecular Formula C23H24N403-HCl [7]
Molecular Mass 440.92 g/mol [7]
Appearance White to off-white solid [7]
Hygroscopicity Poorly hygroscopic [7]
Solubility I;|i59hly soluble across pH 1.2 to 7

(S)-configuration confirmed by
Configuration X-ray crystal structure [7]

determination

Analytical Characterization

A variety of analytical techniques are employed to ensure the quality and consistency of
ozanimod hydrochloride.

HPLC is a critical method for determining the purity of ozanimod and quantifying any impurities.
A validated green HPLC method has been developed for this purpose.[2]

Table of HPLC Method Parameters
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Parameter Condition
Column Waters XBridge C18, 150 x 4.6 mm, 5 um
) Ethanol and aqueous trifluoroacetic acid (TFA)
Mobile Phase
(70:30 viv)
Flow Rate 0.7 mL/min
Detection Wavelength 270 nm

This method has demonstrated acceptable linearity, accuracy, precision, and sensitivity for

ozanimod and its impurities.[2]

Spectroscopic and crystallographic methods are essential for the structural elucidation and

confirmation of ozanimod hydrochloride.

Table of Spectroscopic and Crystallographic Data

Technique Data/Results Reference
Spectrum consistent with the

H NMR [81[°]
proposed structure.
Molecular weight confirmed by

Mass Spectrometry MS. LC-MS/MS is used for [2]
impurity identification.
IR reference spectra are used

Infrared (IR) Spectroscopy [10]

for identification.

X-ray Powder Diffraction
(XRPD)

A crystalline form (Form CS2)
shows characteristic peaks at
206 values of 19.7°+0.2°, 7.8°
+0.2°, 14.4°+0.2°, and 18.8°

+0.2° using Cu-Ka radiation.

[8]

Experimental Protocols for Characterization
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 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the identification
of degradation products. Plasma concentrations of ozanimod and its metabolites are
determined using a validated LC-MS/MS method.[2][11] To measure plasma concentrations,
ozanimod is extracted from a 250-pL aliquot of human Kz-ethylenediaminetetraacetic acid
plasma by protein precipitation with 0.1% formic acid in acetonitrile.[11]

¢ Nuclear Magnetic Resonance (*H NMR): Data is collected on a 400 MHz NMR spectrometer.
Samples (1-5 mg) are dissolved in 0.5 mL of deuterated dimethyl sulfoxide.[9]

o X-ray Powder Diffraction (XRPD): XRPD patterns are collected using Cu-Ka radiation.[8]

Mechanism of Action and Signaling Pathway

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P1
and S1Ps.[1]

Receptor Binding Affinity

Ozanimod demonstrates potent agonist activity at S1P1 receptors and is highly selective over
other S1P receptor subtypes.[1]

Table of Ozanimod Receptor Binding and Functional Activity

Receptor Assay ECso | Ki Reference
S1P:1 CAMP Inhibition 160 + 60 pM [1]
S1P1 [3°S]-GTPyS Binding 410 + 160 pM [1]
S1Ps [35S]-GTPyS Binding 11 + 4.3 nM [1]
Radioligand Binding
S1P: 0.63 nM [12]
(Kd)
Radioligand Binding
S1Ps 3.13nM [12]
(Kd)

The data indicates a 27-fold selectivity for S1P1 over S1Ps.[1] The selectivity for S1P1 over
S1P2, S1Ps, and S1Pa4 is greater than 10,000-fold.[1]
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Signaling Pathway

The mechanism of action of ozanimod involves its interaction with S1P1 receptors on
lymphocytes.[4] This interaction leads to the internalization and degradation of the receptor,
rendering the lymphocytes unresponsive to the natural S1P gradient that directs their egress
from lymphoid tissues.[13]

S1P1 Receptor Signaling Pathway Modulated by Ozanimod
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Caption: Ozanimod binds to the S1P1 receptor, leading to its internalization and blocking
lymphocyte egress.
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The binding of ozanimod to the S1P1 receptor, which is coupled to the Gi/o protein, inhibits
adenylyl cyclase activity, resulting in reduced intracellular cyclic AMP (cCAMP) levels.[1] More
importantly, the sustained activation by ozanimod leads to the internalization and degradation
of the S1P1 receptor.[13] This functional antagonism prevents lymphocytes from exiting
secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available
to mediate inflammation in target tissues.[14]

Pharmacokinetics

The pharmacokinetic profile of ozanimod has been characterized in healthy volunteers.

Table of Pharmacokinetic Parameters of Ozanimod

Parameter Value Reference

Time to Maximum

Concentration (Tmax) ~6-8 hours 1]
Elimination Half-life (t1/2) ~17-21 hours [11]
Volume of Distribution (Vd/F) 73-101 L/kg [11]
Oral Clearance (CL/F) 204-227 L/h [11]

Ozanimod is extensively metabolized, with two major active metabolites, CC112273 and
CC1084037, which also have similar activity and selectivity for S1P1 and S1Ps.[4][15] Following
multiple doses, these metabolites constitute the majority of the circulating total active drug
exposure.[15]

Conclusion

This technical guide has provided a detailed overview of the initial synthesis and
characterization of ozanimod hydrochloride. The synthetic route is well-established and has
been optimized for efficiency. A comprehensive suite of analytical methods ensures the identity,
purity, and quality of the drug substance. The mechanism of action, centered on the selective
modulation of S1P1 and S1Ps receptors, is well-understood and forms the basis for its
therapeutic efficacy in autoimmune diseases. The data presented herein serves as a valuable
resource for researchers and professionals in the field of drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ozanimod-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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